
2,4,5-Trihydroxytoluene
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Overview
Description
2,4,5-Trihydroxytoluene is a benzenetriol.
Scientific Research Applications
Bioremediation Applications
1. Degradation of Nitroaromatic Compounds
THT plays a crucial role in the biodegradation pathways of nitroaromatic compounds, particularly 2,4-dinitrotoluene (2,4-DNT). Research indicates that certain bacterial strains, such as Burkholderia sp. strain DNT, can utilize THT as an intermediate in the degradation of 2,4-DNT. The pathway involves the conversion of 2,4-DNT to THT through a series of enzymatic reactions, including dioxygenation and hydroxylation processes .
2. Enzymatic Activity and Mechanisms
THT is acted upon by specific enzymes known as THT oxygenases, which catalyze its conversion into unstable ring fission products. This enzymatic activity is significant for the bioremediation of environments contaminated with nitroaromatic compounds. The meta-ring cleavage mechanism employed by THT oxygenase allows for the breakdown of THT into less harmful substances .
Microbial Applications
1. Engineering Microbial Strains for Enhanced Degradation
Genetic engineering has been employed to enhance the degradation capabilities of microbial strains. For instance, Pseudomonas fluorescens has been genetically modified to improve its ability to degrade THT and other related compounds under varying environmental conditions. This strain has demonstrated stability and efficiency in degrading 2,4-DNT at low temperatures, thereby reducing its phytotoxic effects on plants like Arabidopsis thaliana and Nicotiana tabacum without harming their growth .
2. Potential for Environmental Remediation
The application of engineered microbes capable of degrading THT presents a promising strategy for environmental remediation. Studies have shown that these microbes can significantly reduce the concentration of nitroaromatic pollutants in contaminated soils and groundwater, making them valuable tools in bioremediation efforts .
Case Studies and Research Findings
Properties
CAS No. |
1124-09-0 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-methylbenzene-1,2,4-triol |
InChI |
InChI=1S/C7H8O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8-10H,1H3 |
InChI Key |
QKGQHTCUNGPCIA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)O |
Key on ui other cas no. |
1124-09-0 |
Synonyms |
2,4,5-trihydroxytoluene toluene-2,4,5-triol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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